REACTION_CXSMILES
|
[OH-].[Li+].C([O:6][C:7]1[CH:8]=[C:9]2[C:13](=[CH:14][C:15]=1[CH3:16])[N:12](C(=O)C)[N:11]=[CH:10]2)(=O)C.S([O-])(O)(=O)=O.[K+].O>CO.O1CCCC1>[CH3:16][C:15]1[CH:14]=[C:13]2[C:9]([CH:10]=[N:11][NH:12]2)=[CH:8][C:7]=1[OH:6] |f:0.1,3.4|
|
Name
|
|
Quantity
|
1.46 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Li+]
|
Name
|
1-acetyl-6-methyl-1H-indazol-5-yl acetate
|
Quantity
|
340 mg
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC=1C=C2C=NN(C2=CC1C)C(C)=O
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(O)[O-].[K+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (30 ml×3)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the extract solution was dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
The extract solution dried
|
Type
|
CONCENTRATION
|
Details
|
was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the resulting residue was purified by a silica gel column chromatography (eluent: hexane/ethyl acetate)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C=C2C=NNC2=C1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 199 mg | |
YIELD: PERCENTYIELD | 92% | |
YIELD: CALCULATEDPERCENTYIELD | 92% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |